Lipophilicity Differentiation: 3,4-Dimethyl vs. 3,5-Dimethyl Regioisomer
The 3,4-dimethylbenzamide isomer (CAS 946349-79-7) possesses a computed logP of 4.90 and logD7.4 of 4.90, indicative of high lipophilicity . While no experimentally measured logP for the 3,5-dimethyl regioisomer has been published in the same dataset, class-level SAR from N-sulfonamide-tetrahydroquinoline RORγt modulators indicates that shifting methyl substitution from 3,4- to 3,5- systematically alters lipophilicity and target engagement [1]. In a related chemotype, the 3,5-dimethyl analog exhibited a 0.3–0.5 log unit lower measured logD7.4 compared to its 3,4-dimethyl counterpart [1]. This differential directly influences solubility-limited absorption and nonspecific protein binding in screening assays.
| Evidence Dimension | Computed lipophilicity (logP / logD7.4) |
|---|---|
| Target Compound Data | logP 4.90; logD7.4 4.90 (computed) |
| Comparator Or Baseline | 3,5-Dimethyl regioisomer (ChemDiv analog): logD7.4 typically 0.3–0.5 log units lower based on class-level SAR trends in N-sulfonamide-tetrahydroquinoline series [1] |
| Quantified Difference | ~0.3 to 0.5 logD unit differential favoring higher lipophilicity for the 3,4-dimethyl isomer (class-level inference; exact experimental data not available for this exact comparator pair) |
| Conditions | Computed values via ChemDiv platform; comparator trend extrapolated from RORγt tetrahydroquinoline SAR studies [1] |
Why This Matters
In compound library procurement, predictable lipophilicity differences enable deliberate selection of a higher logD scaffold for membrane-permeability-driven assays or a lower logD analog for solubility-optimized screens, preventing wasted screening resources on an unintended property profile.
- [1] Lv, L. et al. J. Med. Chem. 2024, 67, 21400–21420. View Source
